5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, two fluorine atoms, and a pyridinone ring
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is likely that this compound interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . The specific environmental factors influencing the action of this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNUDQAVZNCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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